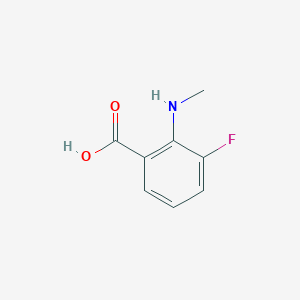

3-Fluoro-2-(methylamino)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-2-(methylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-10-7-5(8(11)12)3-2-4-6(7)9/h2-4,10H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWNQKUNYEZRNLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=CC=C1F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-2-(methylamino)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of scientifically robust synthesis pathways for 3-Fluoro-2-(methylamino)benzoic acid, a key intermediate in the development of active pharmaceutical ingredients (APIs), most notably as a precursor to the kinase inhibitor Dabrafenib.[1] This document is intended for an audience of researchers, scientists, and professionals in the field of drug development and organic synthesis. We will explore two primary synthetic routes, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale behind the methodological choices. The synthesis of the crucial precursor, 2-amino-3-fluorobenzoic acid, will also be thoroughly examined.

Introduction

This compound (C₈H₈FNO₂) is a substituted anthranilic acid derivative of significant interest in medicinal chemistry. Its structural motifs are pivotal in the design of targeted therapies. The presence of the fluorine atom can enhance metabolic stability and binding affinity of the final API, making its efficient and scalable synthesis a critical aspect of drug development. This guide will provide a detailed exploration of viable synthetic strategies, emphasizing practical, field-proven insights to enable successful laboratory and potential scale-up production.

Pathway 1: N-Methylation of 2-Amino-3-fluorobenzoic Acid

This pathway represents a direct and logical approach to the target molecule, beginning with the commercially available or readily synthesized 2-amino-3-fluorobenzoic acid. The core of this pathway is the selective N-methylation of the primary aromatic amine.

Part A: Synthesis of the Precursor, 2-Amino-3-fluorobenzoic Acid

A reliable method for the synthesis of 2-amino-3-fluorobenzoic acid is the oxidative cleavage of 7-fluoroisatin. This procedure, adapted from Organic Syntheses, is known for its high yield and purity, avoiding the need for chromatographic separation.[2]

Experimental Protocol: Synthesis of 2-Amino-3-fluorobenzoic Acid

-

Reaction Setup: In a 500-mL three-necked round-bottomed flask equipped with an addition funnel and a thermometer, charge 15.0 g (0.09 mol) of 7-fluoroisatin and 200 mL of 1 M aqueous sodium hydroxide solution.

-

Oxidative Cleavage: While stirring, add 22 mL of a 30% hydrogen peroxide solution (0.20 mol hydrogen peroxide) dropwise over 45 minutes. The temperature of the reaction mixture will rise to 30-40°C.

-

Reaction Completion and Neutralization: After the addition is complete, continue stirring for 1.5 hours. The reaction mixture should become a pale orange, clear solution. Cool the mixture and add 3 M hydrochloric acid until a pH of approximately 7.5 is reached.

-

Decolorization and Precipitation: Treat the solution with activated charcoal, stir for a brief period, and then filter. Acidify the clear filtrate further with 3 M hydrochloric acid to a pH of 4-5, at which point the solution will become cloudy.

-

Isolation of Product: Continue the acidification to a pH of 1 to precipitate the beige 3-fluoroanthranilic acid. Stir the mixture for one hour to ensure complete precipitation.

-

Purification: Collect the product by filtration and dry it over P₄O₁₀. This procedure typically yields 11.64 to 13.3 g (84-96%) of pure 3-fluoroanthranilic acid.[2]

Causality of Experimental Choices:

-

The use of sodium hydroxide and hydrogen peroxide facilitates the oxidative cleavage of the isatin ring system to form the corresponding anthranilic acid.

-

The careful, stepwise acidification allows for the removal of impurities before the final precipitation of the desired product, ensuring high purity.

-

The final precipitation at a low pH maximizes the yield of the carboxylic acid.

Diagram of Pathway 1A: Synthesis of 2-Amino-3-fluorobenzoic Acid

Caption: Synthesis of the key precursor.

Part B: N-Methylation of 2-Amino-3-fluorobenzoic Acid

The selective methylation of the amino group in the presence of a carboxylic acid can be challenging. A common and effective method involves the use of a strong base to deprotonate the amine, followed by reaction with a methylating agent.

Experimental Protocol: N-Methylation

-

Reaction Setup: In a flame-dried, three-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-amino-3-fluorobenzoic acid (1 equivalent) in a suitable aprotic solvent such as anhydrous tetrahydrofuran (THF).

-

Deprotonation: Cool the suspension in an ice bath and add sodium hydride (NaH) (2.2 equivalents) portion-wise. The addition of NaH will deprotonate both the carboxylic acid and the amino group.

-

Methylation: To the resulting slurry, add dimethyl sulfate (1.1 equivalents) dropwise, maintaining the temperature below 10°C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully quench the reaction by the slow addition of water. Acidify the aqueous solution with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.

-

Purification: Collect the crude product by filtration. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified this compound.

Causality of Experimental Choices:

-

The use of a strong, non-nucleophilic base like sodium hydride is crucial for the deprotonation of the weakly acidic N-H bond of the aniline derivative.[3]

-

Dimethyl sulfate is a potent and commonly used methylating agent.[3]

-

The initial deprotonation of the more acidic carboxylic acid proton is expected, followed by the deprotonation of the amino group. The subsequent methylation occurs at the more nucleophilic nitrogen anion.

-

An inert atmosphere is necessary to prevent the reaction of the highly reactive sodium hydride with atmospheric moisture.

Diagram of Pathway 1B: N-Methylation

Caption: The final N-methylation step.

Pathway 2: Copper-Catalyzed Amination of 2-Bromo-3-fluorobenzoic Acid

An alternative and convergent approach involves a copper-catalyzed cross-coupling reaction, specifically an Ullmann-type condensation, between 2-bromo-3-fluorobenzoic acid and methylamine. This method is particularly useful if the brominated precursor is readily available.

Synthesis of this compound via Ullmann Condensation

The Ullmann condensation is a classic method for the formation of carbon-nitrogen bonds.[4] Modern modifications have improved the reaction conditions, making it a viable synthetic strategy.

Experimental Protocol: Ullmann Condensation

-

Reaction Setup: In a sealable reaction vessel, combine 2-bromo-3-fluorobenzoic acid (1 equivalent), potassium carbonate (K₂CO₃) (2 equivalents), a copper(I) catalyst such as copper(I) iodide (CuI) (0.1 equivalents), and a suitable ligand like L-proline (0.2 equivalents).

-

Addition of Amine and Solvent: Add a solution of methylamine (e.g., 40% in water or as a solution in THF) (1.5-2.0 equivalents) and a high-boiling point polar solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).

-

Reaction Conditions: Seal the vessel and heat the reaction mixture to a temperature between 100-130°C for 12-24 hours. The reaction should be stirred vigorously.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with water and acidify with hydrochloric acid to a pH of 3-4 to precipitate the crude product.

-

Purification: Collect the solid by filtration and wash with water. Further purification can be achieved by recrystallization from an appropriate solvent system.

Causality of Experimental Choices:

-

The copper(I) catalyst is essential for the oxidative addition to the aryl bromide, initiating the catalytic cycle.

-

The base, typically potassium carbonate, is required to deprotonate the amine and facilitate the reaction.

-

The use of a ligand, such as L-proline, can accelerate the reaction and improve the yield by stabilizing the copper catalyst.

-

High temperatures are often necessary to drive the Ullmann condensation to completion.

Diagram of Pathway 2: Ullmann Condensation

Caption: A convergent Ullmann condensation approach.

Quantitative Data Summary

| Parameter | Pathway 1A | Pathway 1B | Pathway 2 |

| Starting Material | 7-Fluoroisatin | 2-Amino-3-fluorobenzoic acid | 2-Bromo-3-fluorobenzoic acid |

| Key Reagents | NaOH, H₂O₂, HCl | NaH, (CH₃)₂SO₄ | CH₃NH₂, CuI, K₂CO₃ |

| Solvent | Water | THF | DMSO or DMF |

| Temperature | 30-40°C then rt | 0°C to rt | 100-130°C |

| Reaction Time | ~2 hours | Several hours | 12-24 hours |

| Typical Yield | 84-96%[2] | Moderate to Good | Moderate to Good |

| Purification | Precipitation | Recrystallization | Recrystallization |

Conclusion

This technical guide has outlined two viable and scientifically sound pathways for the synthesis of this compound. Pathway 1, involving the N-methylation of 2-amino-3-fluorobenzoic acid, is a logical and high-yielding route, particularly given the well-established synthesis of the precursor. Pathway 2, utilizing a copper-catalyzed Ullmann condensation, offers a more convergent approach that may be advantageous depending on the availability of starting materials. The choice of the optimal pathway will depend on factors such as the scale of the synthesis, the cost and availability of reagents, and the specific capabilities of the laboratory. Both methods provide a solid foundation for the efficient production of this important pharmaceutical intermediate.

References

- Vertex AI Search. (n.d.). 1250921-20-0 | this compound.

- Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid.

- Kollmar, M., Parlitz, R., Oevers, S. R., & Helmchen, G. (n.d.). 2-amino-3-fluorobenzoic acid. Organic Syntheses.

- Prashad, M., Har, D., Hu, B., Kim, H.-Y., Repic, O., & Blacklock, T. J. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic Letters, 5(2), 125–128. .

- Prashad, M., et al. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic Letters, 5(2), 125-128. .

- Gu, Z., Feng, X., Jiale, Y., & Ju, S. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. CoLab. .

Sources

- 1. 1250921-20-0 | this compound [fluoromart.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. An efficient and practical N-methylation of amino acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]

physicochemical properties of 3-Fluoro-2-(methylamino)benzoic acid

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-2-(methylamino)benzoic acid

Introduction

This compound (CAS No: 1250921-20-0) is a fluorinated aryl building block of significant interest in modern medicinal chemistry and materials science.[1] As a substituted anthranilic acid derivative, its unique electronic and steric properties make it a valuable intermediate in the synthesis of complex molecular architectures. Most notably, it serves as a crucial precursor in the synthesis of Dabrafenib, a potent kinase inhibitor used in the treatment of specific cancers.[1]

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals. It moves beyond a simple data sheet to provide a Senior Application Scientist's perspective on the compound's key physicochemical properties, the rationale behind their experimental determination, and their implications for practical application. The protocols described are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1250921-20-0 | [2][3][4][5] |

| Molecular Formula | C₈H₈FNO₂ | [1][2][3][5] |

| Molecular Weight | 169.15 g/mol | [2] |

| Canonical SMILES | CNc1c(ccc(c1)F)C(=O)O | [5] |

| InChI Key | FWNQKUNYEZRNLQ-UHFFFAOYSA-N | [5] |

| Typical Purity | ≥98% | [2][5] |

| Physical Form | Solid powder | [5] |

Chemical Structure:

Core Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) or its intermediates are critical determinants of its behavior, from reaction kinetics to physiological absorption. The table below summarizes the known properties of this compound.

| Property | Value | Comments and Implications |

| Density | 1.3 ± 0.1 g/cm³ | [1][6] Affects formulation and processing considerations. |

| Boiling Point | 301.8 ± 32.0 °C at 760 mmHg | [1][6] High boiling point indicates low volatility under standard conditions. |

| Flash Point | 136.3 ± 25.1 °C | [1][6] Important for handling and safety assessments. |

| LogP (Octanol-Water Partition Coefficient) | 2.65 | [1] Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Aqueous Solubility | Sparingly Soluble (0.44 g/L at 25 °C, Calculated) | [3] Low aqueous solubility is a key challenge for formulation. The molecule's amphoteric nature (acidic and basic groups) means solubility is highly pH-dependent. |

| Solubility (Organic) | Soluble in DMSO | [5] DMSO is a suitable solvent for preparing stock solutions for in vitro screening and analytical purposes. |

| Melting Point | Not experimentally determined in available literature. | A critical parameter for purity assessment and physical stability. A protocol for its determination is provided in Section 3.1. |

| pKa | Not experimentally determined in available literature. | The molecule is amphoteric. The carboxylic acid is expected to have a pKa around 3-4 (similar to 3-fluorobenzoic acid's pKa of 3.86[7]), and the secondary amine is expected to have a pKa as a conjugate acid around 3-5. Experimental determination is crucial (see Section 3.3). |

Experimental Determination of Key Properties

The generation of reliable physicochemical data requires robust and well-validated experimental protocols. The following sections detail the methodologies for determining critical properties that are either unreported or require precise experimental verification.

General Workflow for Physicochemical Characterization

The logical flow of characterization ensures that foundational data informs subsequent, more complex experiments. Purity is assessed first, as impurities can significantly affect all other measurements.

Caption: Logical workflow for physicochemical characterization.

Protocol: Determination of Melting Point via Differential Scanning Calorimetry (DSC)

Expertise & Rationale: While a traditional melting point apparatus provides a range, DSC offers superior accuracy and additional data, such as the heat of fusion (ΔHfus) and the ability to detect polymorphism or impurities. The protocol's self-validation relies on a pre-run calibration with a certified indium standard, which has a precisely known melting point (156.6 °C) and heat of fusion.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument's temperature and enthalpy scale using a certified indium standard. The measured onset of melting for indium must be within ±0.5 °C of the certified value.

-

Sample Preparation: Accurately weigh 2-3 mg of this compound into a non-hermetic aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

-

Thermal Program:

-

Equilibrate the sample at 25 °C.

-

Ramp the temperature from 25 °C to a temperature well above the expected melt (e.g., 250 °C) at a rate of 10 °C/min.

-

Maintain a constant nitrogen purge (50 mL/min) to provide an inert atmosphere.

-

-

Data Analysis: The melting point is determined as the onset temperature of the melting endotherm. The peak area of the endotherm is integrated to calculate the heat of fusion. A broad melting peak may indicate the presence of impurities.

Protocol: Aqueous Solubility Determination by the Shake-Flask Method

Expertise & Rationale: The shake-flask method is the gold-standard technique for determining thermodynamic solubility. The key to a trustworthy result is ensuring that a true equilibrium has been reached between the solid-state compound and the solution. This is validated by measuring the concentration at multiple time points (e.g., 24 and 48 hours) and confirming the value is stable. A pre-validated HPLC-UV method is required for accurate quantification.

Methodology:

-

HPLC Method Validation: Develop and validate an HPLC-UV method for the quantification of the compound. Validation must include linearity, accuracy, and precision.

-

Equilibration: Add an excess amount of the solid compound to a known volume of the test medium (e.g., pH 7.4 phosphate-buffered saline) in a glass vial.

-

Incubation: Place the vials in a shaker bath maintained at a constant temperature (e.g., 25 °C or 37 °C) and agitate for 48 hours.

-

Sampling & Validation: At 24 hours and 48 hours, withdraw an aliquot. Immediately filter the sample through a 0.22 µm syringe filter (pre-screened for low binding) to remove undissolved solids.

-

Quantification: Dilute the filtrate with mobile phase and analyze by the validated HPLC-UV method against a standard calibration curve.

-

Equilibrium Confirmation: The solubility value is considered valid only if the concentrations measured at 24 and 48 hours are within 5% of each other.

Protocol: pKa Determination via Potentiometric Titration

Expertise & Rationale: Potentiometric titration directly measures the pH change of a solution upon the addition of a titrant, allowing for the precise determination of the pKa. For compounds with low water solubility like this one, a co-solvent system (e.g., methanol-water) is often necessary. The "self-validating" aspect involves a three-point calibration of the pH electrode before each experiment and running a blank titration of the co-solvent system to correct for its own protonation/deprotonation behavior.

Methodology:

-

System Calibration: Calibrate the pH meter and electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

-

Sample Preparation: Dissolve a precisely known amount of the compound in a defined co-solvent/water mixture (e.g., 50:50 methanol:water).

-

Acidic Titration: Titrate the solution with a standardized strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition of titrant. This will determine the pKa of the carboxylic acid group.

-

Basic Titration: In a separate experiment, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) to determine the pKa of the conjugate acid of the methylamino group.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steepest part of the titration curve). Specialized software is used to calculate the precise pKa values from the titration curve.

Spectroscopic Profile

Spectroscopic analysis provides an irrefutable fingerprint of a molecule's structure. While specific spectra for this compound must be generated experimentally, the expected features can be predicted from its structure.

-

¹H NMR: Expect signals in the aromatic region (6.5-8.0 ppm) showing splitting patterns consistent with a trisubstituted benzene ring, including coupling to the fluorine atom. A singlet for the N-CH₃ protons (around 2.8-3.3 ppm) and a broader signal for the N-H proton would be visible. The carboxylic acid proton (COOH) will appear as a very broad singlet far downfield (>10 ppm).

-

FT-IR: Key vibrational bands are expected for the C=O stretch of the carboxylic acid (~1700 cm⁻¹), the N-H stretch (~3300-3400 cm⁻¹), aromatic C=C stretches (~1450-1600 cm⁻¹), and a strong C-F stretch (~1200-1300 cm⁻¹).

-

Mass Spectrometry: In ESI positive mode, the molecule would be expected to show a protonated molecular ion [M+H]⁺ at m/z 170.06. In negative mode, a deprotonated ion [M-H]⁻ at m/z 168.05 would be observed. High-resolution mass spectrometry would confirm the elemental composition.

Synthetic Context and Application

As previously noted, this compound is a key intermediate. Its synthesis is a multi-step process designed to install the required substituents on the benzene ring with the correct regiochemistry.[1][8]

Caption: Simplified synthetic pathway to the target compound.

This synthetic route highlights the importance of controlling reaction conditions to achieve selective transformations, such as the initial nitration and the final oxidation of the methyl group without affecting the other functionalities.[1][8] The final product, our topic compound, is then used in subsequent coupling reactions to build the complex structure of Dabrafenib.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the creation of high-value molecules in pharmacology. This guide has detailed its known physicochemical properties, such as its moderate lipophilicity (LogP 2.65) and low calculated aqueous solubility.[1][3] Crucially, it provides robust, self-validating protocols for the experimental determination of its melting point and pKa—critical parameters for any drug development program. By combining established data with a clear experimental framework, this document equips researchers with the necessary information to confidently and effectively utilize this important synthetic building block.

References

-

This compound [P43811]. ChemUniverse. [Link]

-

3-Fluoro-2-(methylamino)-benzoic acid. Chemigran Pte Ltd. [Link]

-

2-amino-3-fluorobenzoic acid. Organic Syntheses Procedure. [Link]

-

3-Fluorobenzoic acid. Wikipedia. [Link]

- Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.

Sources

- 1. 1250921-20-0 | this compound [fluoromart.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. echemi.com [echemi.com]

- 4. 1250921-20-0|this compound|BLD Pharm [bldpharm.com]

- 5. This compound | CAS 1250921-20-0 | Sun-shinechem [sun-shinechem.com]

- 6. chemigran.com [chemigran.com]

- 7. 3-Fluorobenzoic acid - Wikipedia [en.wikipedia.org]

- 8. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Fluoro-2-(methylamino)benzoic acid

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational preferences of 3-Fluoro-2-(methylamino)benzoic acid. As a key building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors like Dabrafenib, a thorough understanding of its three-dimensional structure is paramount for rational drug design and development.[1] This document explores the intricate interplay of intramolecular forces, such as hydrogen bonding and steric hindrance, that dictate the molecule's preferred spatial arrangement. We delve into both experimental and computational methodologies used to elucidate its conformation, offering insights for researchers and scientists in the field.

Introduction: Significance and Physicochemical Properties

This compound, with the chemical formula C₈H₈FNO₂ and a molecular weight of 169.15 g/mol , is a fluorinated aromatic carboxylic acid.[2][3][4] Its strategic importance lies in its role as a versatile intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs) and liquid crystals.[1] The presence of three key functional groups—a carboxylic acid, a secondary methylamino group, and a fluorine atom on the benzene ring—imparts unique electronic and steric properties that are crucial for its application in drug synthesis.

A foundational understanding of its physicochemical properties is essential before delving into its conformational landscape.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1250921-20-0 | [2][5][6] |

| Molecular Formula | C₈H₈FNO₂ | [2][3] |

| Molecular Weight | 169.153 g/mol | [1][3] |

| Density | 1.3 ± 0.1 g/cm³ | [1][4] |

| Boiling Point | 301.8 ± 32.0 °C at 760 mmHg | [1][4] |

| Flash Point | 136.3 ± 25.1 °C | [1][4] |

| Water Solubility | Sparingly Soluble (0.44 g/L at 25 °C) (Calculated) | [3] |

Molecular Structure and Potential for Intramolecular Interactions

The planar benzene ring provides a rigid scaffold for the molecule. However, the presence of two rotatable bonds—the C-N bond of the methylamino group and the C-C bond of the carboxylic acid group—allows for conformational flexibility. The relative orientation of these groups is not random; it is governed by a delicate balance of competing intramolecular forces.

The key interaction dictating the primary conformation is a strong intramolecular hydrogen bond between the hydrogen of the carboxylic acid group and the nitrogen atom of the methylamino group. This interaction creates a pseudo-six-membered ring, significantly stabilizing a planar conformation. This phenomenon is well-documented in related anthranilic acid derivatives.[7]

The fluorine atom at the 3-position introduces an additional layer of complexity. Its electronegativity can influence the acidity of the carboxylic proton and the basicity of the amine, thereby modulating the strength of the intramolecular hydrogen bond. Furthermore, steric and electronic repulsion between the fluorine atom and adjacent groups will play a role in defining the precise rotational angles of the functional groups.

Conformational Analysis: The Dominant Conformer

Based on theoretical principles and studies of analogous compounds, the lowest energy conformation of this compound is predicted to be one where the carboxylic acid proton forms an intramolecular hydrogen bond with the methylamino nitrogen.

Key Conformational Features:

-

Pseudo-ring Formation: A stable, planar six-membered ring-like structure is formed through the N-H···O=C hydrogen bond.

-

Planarity: The atoms involved in the hydrogen bond (N, H, O, C) and the atoms of the benzene ring tend to lie in or close to the same plane to maximize orbital overlap and minimize strain.

-

Influence of Fluorine: The fluorine substituent likely causes minor deviations from perfect planarity due to steric and electronic effects, but it is not expected to disrupt the primary hydrogen bonding interaction.

The existence and strength of such intramolecular hydrogen bonds can be a deliberate strategy in drug design to improve membrane permeability and bioavailability by masking polar groups.[8][9]

Methodologies for Conformational Elucidation

A multi-faceted approach combining experimental techniques and computational modeling is necessary to fully characterize the conformational landscape of this compound.

Experimental Approaches

A. Single-Crystal X-ray Diffraction

This technique provides the most definitive information about the molecule's conformation in the solid state.

Generalized Protocol for Single-Crystal X-ray Diffraction:

-

Crystal Growth: Slowly evaporate a solution of this compound in a suitable solvent (e.g., ethanol, acetone) to obtain single crystals of sufficient quality.

-

Data Collection: Mount a selected crystal on a diffractometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to calculate an electron density map, from which the positions of the atoms are determined. This model is then refined to best fit the experimental data.

-

Analysis: The final refined structure provides precise bond lengths, bond angles, and dihedral angles, confirming the presence and geometry of the intramolecular hydrogen bond.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying molecular conformation in solution, which is often more relevant to biological activity.

Key NMR Experiments:

-

¹H NMR: The chemical shift of the carboxylic acid proton and the NH proton can provide evidence for hydrogen bonding.[10] A downfield shift is often indicative of involvement in a hydrogen bond.

-

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can detect through-space interactions between protons that are close to each other, providing direct evidence for the spatial arrangement of the methyl group relative to the aromatic ring.

Computational Chemistry Workflow

Computational methods, particularly Density Functional Theory (DFT), are invaluable for exploring the potential energy surface of the molecule and identifying low-energy conformers.

Workflow for DFT-Based Conformational Analysis:

Caption: Workflow for computational conformational analysis.

Step-by-Step Explanation:

-

Initial Structure: A 3D model of the molecule is generated.

-

Conformational Search: A systematic search of the rotational space around the flexible bonds is performed using a computationally less expensive method like molecular mechanics to identify potential low-energy conformers.

-

DFT Optimization: The geometries of the most promising conformers are then optimized at a higher level of theory (e.g., DFT with the B3LYP functional and a 6-311++G(d,p) basis set) to find the precise minimum energy structures.[7]

-

Frequency Calculation: A frequency calculation is performed on each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides thermodynamic data like Gibbs free energy.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can be used to investigate the electronic interactions, such as the intramolecular hydrogen bond, and quantify its strength.[7]

Conclusion

The conformation of this compound is primarily dictated by a strong intramolecular hydrogen bond, which results in a stable, pseudo-six-membered ring structure. This key interaction is modulated by the electronic and steric influence of the fluorine substituent. A comprehensive understanding of this conformational preference, achieved through a combination of X-ray crystallography, NMR spectroscopy, and computational modeling, is critical for its effective application in the design and synthesis of new therapeutic agents. The insights provided in this guide serve as a foundational resource for researchers working with this important chemical building block.

References

-

Metapharm. (n.d.). This compound. Retrieved from [Link]

-

Chemuniverse. (n.d.). This compound. Retrieved from [Link]

-

Chemigran Pte Ltd. (n.d.). 3-Fluoro-2-(methylamino)-benzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). List of synthesized derivatives of 2-, 3-and 4-aminobenzoic acid. Retrieved from [Link]

-

Zahedi-Tabrizi, M., & Bargi, M. (2017). Investigation of intramolecular hydrogen bond in Anthranilic acid derivatives. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). N-Methylanthranilic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type. Retrieved from [Link]

Sources

- 1. 1250921-20-0 | this compound [fluoromart.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. echemi.com [echemi.com]

- 4. chemigran.com [chemigran.com]

- 5. 1250921-20-0|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | CAS 1250921-20-0 | Sun-shinechem [sun-shinechem.com]

- 7. Investigation of intramolecular hydrogen bond in Anthranilic acid derivatives [qcs.shahrood.iau.ir]

- 8. Intramolecular Hydrogen Bonding: A Potential Strategy for More Bioavailable Inhibitors of Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Intramolecular hydrogen bonding to improve membrane permeability and absorption in beyond rule of five chemical space - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 10. A Spectroscopic Overview of Intramolecular Hydrogen Bonds of NH…O,S,N Type - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 3-Fluoro-2-(methylamino)benzoic acid (CAS 1250921-20-0)

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 3-Fluoro-2-(methylamino)benzoic acid (CAS 1250921-20-0), a key building block in the synthesis of various active pharmaceutical ingredients (APIs), including the kinase inhibitor Dabrafenib.[1] Understanding the spectroscopic signature of this compound is critical for identity confirmation, purity assessment, and quality control in research and drug development.

While raw spectral data for this specific compound is not publicly available, this guide will present a detailed, predicted analysis based on fundamental principles and data from structurally analogous molecules. This approach provides a robust framework for researchers to interpret their own experimental data.

Molecular Structure and Expected Spectroscopic Features

Molecular Formula: C₈H₈FNO₂[1][2] Molecular Weight: 169.15 g/mol [1][2] Structure:

Caption: Chemical structure of this compound.

The structure reveals several key features that will dominate its spectroscopic profile:

-

An aromatic ring, which will give rise to signals in the aromatic region of NMR spectra and characteristic C=C stretching vibrations in the IR spectrum.

-

A carboxylic acid group (-COOH), which has a highly deshielded, exchangeable proton in ¹H NMR, a characteristic C=O stretch in IR, and is a site of potential fragmentation in mass spectrometry.

-

A secondary amine (-NHCH₃), with an exchangeable N-H proton and a methyl group that will appear as a singlet in ¹H NMR.

-

A fluorine atom, which will cause characteristic splitting patterns in the NMR spectra due to ¹H-¹⁹F and ¹³C-¹⁹F coupling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule. The presence of both ¹H, ¹³C, and ¹⁹F active nuclei provides a wealth of information.

Hypothetical Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of a deuterated solvent such as DMSO-d₆ or CDCl₃. The choice of solvent can affect the chemical shifts of exchangeable protons (NH and OH).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover a range of -2 to 16 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Employ a sufficient number of scans for adequate signal averaging.

-

-

2D NMR (Optional but Recommended):

-

Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.

-

Perform HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.

-

Perform HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.

-

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | -COOH |

| ~7.7 - 7.9 | m | 1H | Ar-H |

| ~7.2 - 7.5 | m | 2H | Ar-H |

| ~6.8 - 7.1 | m | 1H | Ar-H |

| ~2.9 | d | 3H | -NHCH ₃ |

| ~4.5 | br s | 1H | -NH CH₃ |

Predicted ¹³C NMR Data (101 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~168 | -C OOH |

| ~155 (d, ¹JCF ≈ 245 Hz) | C -F |

| ~145 | C -NH |

| ~130 | Ar-C H |

| ~125 | Ar-C H |

| ~120 | Ar-C H |

| ~115 (d, ²JCF ≈ 20 Hz) | C -COOH |

| ~30 | -NHC H₃ |

Interpretation of NMR Data

-

¹H NMR: The spectrum is expected to show a highly downfield, broad singlet for the carboxylic acid proton. The aromatic protons will appear as complex multiplets due to ¹H-¹H and ¹H-¹⁹F coupling. The methyl group attached to the nitrogen will likely appear as a doublet due to coupling with the adjacent NH proton, which itself will be a broad singlet.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbon directly attached to the fluorine atom will exhibit a large one-bond coupling constant (¹JCF). Other aromatic carbons will show smaller couplings to the fluorine atom (²JCF, ³JCF).

-

Structure Confirmation Workflow:

Caption: NMR data correlation workflow for structural assignment.

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying the functional groups present in the molecule.

Hypothetical Experimental Protocol for IR Data Acquisition

-

Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan the sample over a range of 4000 to 400 cm⁻¹.

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Ratio the sample spectrum against the background spectrum to obtain the final absorbance or transmittance spectrum.

-

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad | O-H stretch (carboxylic acid) |

| ~3400 | Medium | N-H stretch |

| ~3000 | Medium | Aromatic C-H stretch |

| ~2950 | Weak | Aliphatic C-H stretch |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1480 | Medium | Aromatic C=C stretches |

| ~1250 | Strong | C-O stretch and O-H bend |

| ~1100 | Strong | C-F stretch |

Interpretation of IR Data

The most prominent features will be the very broad O-H stretch of the carboxylic acid dimer, the sharp C=O stretch, and the N-H stretch. The presence of a strong absorption around 1100 cm⁻¹ is indicative of the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Hypothetical Experimental Protocol for MS Data Acquisition

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) at a low concentration (e.g., 1 mg/mL).

-

Instrumentation: Use a mass spectrometer with an electrospray ionization (ESI) source, which is a soft ionization technique suitable for this type of molecule. Both positive and negative ion modes should be tested.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source.

-

Acquire a full scan mass spectrum over a mass-to-charge (m/z) range of 50 to 500.

-

For further structural information, perform tandem mass spectrometry (MS/MS) on the molecular ion peak.

-

Predicted MS Data (ESI)

| Ion Mode | m/z (predicted) | Assignment |

| Positive | 170.0615 | [M+H]⁺ (Protonated molecule) |

| Negative | 168.0458 | [M-H]⁻ (Deprotonated molecule) |

Exact Mass: 169.0539[1]

Interpretation of MS Data

High-resolution mass spectrometry (HRMS) should confirm the elemental composition of the molecule with high accuracy. The fragmentation pattern in MS/MS can provide further structural confirmation. For example, a common fragmentation pathway for the [M+H]⁺ ion would be the loss of water (H₂O) or formic acid (HCOOH).

Caption: Plausible ESI-MS/MS fragmentation pathways.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile for this compound. While this guide presents predicted data, it establishes a robust analytical framework based on established principles and data from closely related structures. Researchers working with this compound can use this guide to design experiments, interpret their results, and ensure the identity and purity of their material, which is paramount in the fields of medicinal chemistry and drug development.

References

- Vertex AI Search. (2024). CAS 1250921-20-0 | this compound.

Sources

The Emergence and Synthetic Evolution of 3-Fluoro-2-(methylamino)benzoic Acid: A Keystone Building Block in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Fluoro-2-(methylamino)benzoic acid, a fluorinated anthranilic acid derivative, has risen from a niche chemical intermediate to a pivotal building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its strategic substitution pattern, featuring a fluorine atom and a methylamino group ortho to a carboxylic acid, imparts unique electronic and steric properties that are highly sought after in contemporary drug design. This technical guide provides a comprehensive overview of the discovery, historical context, and detailed synthetic pathways of this compound. It further elucidates its critical role as a key intermediate in the production of the targeted cancer therapeutic, Dabrafenib, and touches upon its applications in the field of liquid crystal technology. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and pharmaceutical development, offering insights into the causality behind experimental choices and providing detailed, actionable protocols.

Introduction: The Strategic Importance of Fluorinated Anthranilic Acids

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate a molecule's physicochemical and pharmacokinetic properties.[1] Fluorine's high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond can significantly influence a compound's metabolic stability, lipophilicity, and binding affinity to its biological target. Anthranilic acid and its derivatives, on the other hand, are versatile scaffolds found in numerous biologically active compounds and serve as precursors for the synthesis of various heterocyclic systems.[2]

The convergence of these two motifs in this compound (CAS No. 1250921-20-0) has rendered it a compound of significant interest. While a singular "discovery" paper for this molecule is not readily apparent, its emergence is intrinsically linked to the development of complex, next-generation APIs where precise control of molecular architecture is paramount. Its primary claim to prominence lies in its role as an indispensable intermediate in the synthesis of Dabrafenib, a potent BRAF kinase inhibitor used in the treatment of certain types of cancer.[3]

Physicochemical and Spectroscopic Profile

A thorough understanding of a molecule's physical and spectroscopic characteristics is fundamental for its application in synthesis and for quality control.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₈H₈FNO₂ | [4] |

| Molecular Weight | 169.15 g/mol | [4] |

| Appearance | White to off-white solid | |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Boiling Point | 301.8 ± 32.0 °C at 760 mmHg | [3] |

| Flash Point | 136.3 ± 25.1 °C | [3] |

| LogP | 2.65 | [3] |

| Water Solubility | Sparingly soluble (0.44 g/L at 25°C, calculated) | [5] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and purity assessment of this compound. Spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and MS, are available through various chemical suppliers and databases.[6][7]

Historical Context and Evolution of Synthesis

The synthetic routes to this compound have evolved, driven by the need for efficient and scalable production for pharmaceutical applications. The overall strategy can be conceptualized as a multi-step process, beginning with a simple, readily available starting material and sequentially introducing the desired functional groups.

Caption: Generalized synthetic pathway to this compound.

Detailed Synthetic Protocols

The following sections provide a detailed breakdown of the key transformations in the synthesis of this compound, drawing upon established methodologies for similar compounds.

Synthesis of 2-Fluoro-3-nitrobenzoic Acid

A key precursor, 2-Fluoro-3-nitrobenzoic acid, is typically synthesized via the oxidation of 2-fluoro-3-nitrotoluene.

Protocol: Oxidation of 2-Fluoro-3-nitrotoluene [8][9]

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, dissolve 2-fluoro-3-nitrotoluene (1 equivalent) in a suitable solvent system, such as a mixture of isopropanol and water or acetic acid.[8][9]

-

Addition of Oxidizing Agent: Slowly add an oxidizing agent, such as sodium dichromate or chromium trioxide solution, to the reaction mixture while maintaining a controlled temperature (e.g., 25°C or warming to 95°C depending on the chosen procedure).[8][9]

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

-

Workup and Isolation:

-

If sodium dichromate is used, filter the reaction mixture. Remove the organic solvent under reduced pressure. The residue can be dissolved in hot water and recrystallized by cooling to 0°C to yield 2-fluoro-3-nitrobenzoic acid.[8]

-

If chromium trioxide in acetic acid is used, cool the reaction mixture and pour it into water. Extract the product with an organic solvent like ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.[9]

-

-

Purification: The crude 2-fluoro-3-nitrobenzoic acid can be further purified by washing with a solvent like dichloromethane or by recrystallization to yield a light yellow solid.[9]

Synthesis of 3-Amino-2-fluorobenzoic Acid

The subsequent step involves the reduction of the nitro group to an amine.

Protocol: Reduction of 2-Fluoro-3-nitrobenzoic Acid

-

Reaction Setup: In a hydrogenation apparatus, dissolve or suspend 2-fluoro-3-nitrobenzoic acid (1 equivalent) in a suitable solvent, such as methanol, ethanol, or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, for example, 10% palladium on carbon (Pd/C).

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a positive pressure of hydrogen while stirring vigorously at room temperature until the theoretical amount of hydrogen is consumed.

-

Workup and Isolation: Filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure to yield 3-amino-2-fluorobenzoic acid.[10] The product can be used in the next step, often without further purification.

N-Methylation of 3-Amino-2-fluorobenzoic Acid

The final step is the selective methylation of the amino group. While various N-methylation strategies exist, a classical approach for N-arylamines is the Ullmann condensation or a related copper-catalyzed coupling reaction.

Conceptual Protocol: Ullmann-type N-Methylation

The Ullmann reaction traditionally involves the copper-catalyzed coupling of an aryl halide with an alcohol, amine, or thiol.[11] For the N-methylation of 3-amino-2-fluorobenzoic acid, a direct methylation using a methylating agent in the presence of a base is a more likely industrial approach. Another possibility involves a reductive amination with formaldehyde. A copper-catalyzed reaction with a methyl halide could also be envisioned, drawing from the principles of the Ullmann amination.[2][12]

-

Reaction Setup: In a sealed reaction vessel, dissolve 3-amino-2-fluorobenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as DMF or NMP.

-

Base and Methylating Agent: Add a base (e.g., potassium carbonate or sodium hydride) to the mixture, followed by the addition of a methylating agent (e.g., methyl iodide or dimethyl sulfate).

-

Reaction Conditions: Heat the reaction mixture to an elevated temperature and monitor its progress by TLC or HPLC.

-

Workup and Isolation: After completion, cool the reaction mixture and pour it into water. Acidify the aqueous solution to precipitate the product. Collect the solid by filtration, wash with water, and dry.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system.

Applications in Drug Discovery and Materials Science

Key Intermediate in the Synthesis of Dabrafenib

The most prominent application of this compound is as a crucial intermediate in the synthesis of Dabrafenib.[3] Dabrafenib is a kinase inhibitor that targets the BRAF V600E mutation, which is prevalent in various cancers, including melanoma, non-small cell lung cancer, and thyroid cancer.[3] The synthesis of Dabrafenib involves the coupling of this compound with another complex heterocyclic intermediate. The specific substitution pattern of the benzoic acid derivative is essential for the final drug's efficacy and binding to the kinase domain.

Caption: Role of this compound in Dabrafenib synthesis.

Potential in Liquid Crystal Research

This compound is also noted for its use as a building block in the synthesis of liquid crystals.[3] The presence of the fluorine atom can influence the mesomorphic properties, such as the clearing point and the dielectric anisotropy, of the final liquid crystalline materials. Research in this area has explored the synthesis of bent-core liquid crystals with polar fluoro end substituents derived from related compounds, suggesting the potential for creating novel materials with unique electro-optical properties.[3]

Conclusion and Future Outlook

This compound has cemented its importance as a high-value intermediate in the pharmaceutical industry. Its synthesis, though multi-stepped, relies on well-established organic transformations, allowing for its production on a large scale. The continuous demand for targeted therapeutics like Dabrafenib will likely drive further optimization of its manufacturing process to enhance efficiency and reduce costs. Beyond its current primary application, the unique structural features of this molecule may yet be exploited in the design of novel materials and other bioactive compounds. As our understanding of the role of fluorine in molecular design deepens, the utility of such strategically fluorinated building blocks is poised to expand, ensuring their continued relevance in the landscape of modern chemical synthesis.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Synthesis and Purity of 2-Fluoro-3-Nitrobenzoic Acid: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective. Retrieved from [Link]

- Google Patents. (n.d.). CN113024384A - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material.

- Google Patents. (n.d.). CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.

-

Organic Syntheses. (n.d.). 2-amino-3-fluorobenzoic acid. Retrieved from [Link]

-

ChemBeast. (n.d.). 1250921-20-0 | this compound. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Fluoro-2-methyl-benzoic acid. Retrieved from [Link]

-

Supporting Information. (n.d.). 4 - Supporting Information. Retrieved from [Link]

- Google Patents. (n.d.). US6333431B1 - Processes for the preparation of fluorinated benzoic acids.

-

Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

- Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Journal of Organic Chemistry, 71(8), 3270–3273.

- National Center for Biotechnology Information. (2010). (R)-3-[18F]Fluoro-2-methyl-2-N-(methylamino)propanoic acid.

- Google Patents. (n.d.). US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.

- Google Patents. (n.d.). US7652013B2 - Substituted benzoic acid derivatives as inhibitors of stearoyl-coa desaturase.

-

European Patent Office. (n.d.). EP0466573B1 - Liquid crystal compositions. Retrieved from [Link]

-

ChemUniverse. (n.d.). This compound [P43811]. Retrieved from [Link]

-

Chemigran Pte Ltd. (n.d.). 3-Fluoro-2-(methylamino)-benzoic acid. Retrieved from [Link]

-

Regulations.gov. (2021). Patent Term Extension Application for U.S. Patent No. 8,829,195. Retrieved from [Link]

- Google Patents. (n.d.). WO2014071545A1 - Preparation method for 2-bromo-3-fluorobenzoic acid.

-

ResearchGate. (n.d.). Ullmann Amination of Bromobenzene with 30% Aqueous Methylamine Solution under Various Conditions. Retrieved from [Link]

-

PubChem. (n.d.). 3-Amino-2-fluorobenzoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Study on the reaction of bromocyclopropane with amide under conditions of ullmann reaction. Retrieved from [Link]

Sources

- 1. (R)-3-[18F]Fluoro-2-methyl-2- N-(methylamino)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1250921-20-0 | this compound [fluoromart.com]

- 4. PubChemLite - 6-amino-3-fluoro-2-methylbenzoic acid (C8H8FNO2) [pubchemlite.lcsb.uni.lu]

- 5. CN104072383A - Method for preparing 3-amino-2-methyl benzoic acid - Google Patents [patents.google.com]

- 6. This compound(1250921-20-0) 1H NMR spectrum [chemicalbook.com]

- 7. 1250921-20-0|this compound|BLD Pharm [bldpharm.com]

- 8. 2-Fluoro-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 9. 2-Fluoro-3-nitrobenzoic acid | 317-46-4 [chemicalbook.com]

- 10. organicintermediate.com [organicintermediate.com]

- 11. Ullmann Reaction [organic-chemistry.org]

- 12. researchgate.net [researchgate.net]

A Theoretical and Computational Treatise on 3-Fluoro-2-(methylamino)benzoic Acid: A Multidisciplinary Analysis for Advanced Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Anthranilic Acid Derivatives

3-Fluoro-2-(methylamino)benzoic acid, a structurally intriguing derivative of anthranilic acid, stands at the crossroads of synthetic chemistry, computational modeling, and pharmaceutical sciences. Its significance is underscored by its role as a key building block in the synthesis of high-value active pharmaceutical ingredients (APIs), most notably Dabrafenib, a kinase inhibitor used in cancer therapy.[1] The strategic incorporation of a fluorine atom and a methylamino group onto the benzoic acid scaffold imparts unique electronic and steric properties, influencing its reactivity, conformational behavior, and intermolecular interactions. These attributes also make it a person of interest in the realm of materials science, particularly in the development of liquid crystals.[1]

This technical guide provides a comprehensive exploration of this compound, navigating from its synthetic pathways to its detailed characterization through a synergistic application of experimental techniques and state-of-the-art computational methodologies. We will delve into the theoretical underpinnings that govern its molecular behavior, offering a robust framework for its application in drug design and materials science. This document is intended to serve as a practical and insightful resource for researchers seeking to leverage the unique properties of this versatile molecule.

Part 1: Synthesis and Spectroscopic Characterization

The synthetic route to this compound is a multi-step process that requires careful control of reaction conditions to achieve the desired regioselectivity. A common pathway commences from o-methylphenol, proceeding through nitration, chlorination, fluorination, and subsequent oxidation to yield the fluorinated nitrobenzoic acid precursor.[1] The final step involves the introduction of the methylamino group.

Illustrative Synthetic Protocol

Step 1: Nitration of a Suitable Precursor A solution of the starting material, such as a fluorinated toluene derivative, is treated with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) at a controlled temperature to introduce a nitro group at the desired position.

Step 2: Oxidation of the Methyl Group The methyl group is then oxidized to a carboxylic acid using a strong oxidizing agent like potassium permanganate or chromic acid.

Step 3: Reduction of the Nitro Group The nitro group is reduced to an amino group, typically through catalytic hydrogenation using a catalyst such as palladium on carbon, or with a reducing agent like tin(II) chloride in hydrochloric acid.

Step 4: N-Methylation of the Amino Group The final step involves the selective methylation of the amino group. This can be achieved using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a base.

Purification: The final product is typically purified by recrystallization from a suitable solvent system to yield the desired this compound.

Spectroscopic Validation

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The coupling patterns and chemical shifts of the aromatic protons will be influenced by the fluorine, amino, and carboxylic acid substituents. A reference ¹H NMR spectrum can be found on chemical databases like ChemicalBook.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large one-bond C-F coupling constant.

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands corresponding to the functional groups present in the molecule. Key expected vibrations include:

-

O-H stretch of the carboxylic acid (broad band around 3000 cm⁻¹)

-

N-H stretch of the secondary amine (around 3400 cm⁻¹)

-

C=O stretch of the carboxylic acid (around 1700 cm⁻¹)

-

C-F stretch (in the region of 1200-1300 cm⁻¹)

-

Aromatic C-H and C=C stretching vibrations.

-

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (169.15 g/mol ).[1] High-resolution mass spectrometry can be used to determine the exact mass and confirm the elemental composition.

Part 2: Theoretical and Computational Analysis

Computational chemistry provides invaluable insights into the molecular properties of this compound, complementing experimental data and guiding further research. Density Functional Theory (DFT) is a powerful and widely used method for these investigations.

Computational Methodology Workflow

A typical computational workflow for the theoretical study of this molecule involves the following steps:

-

Geometry Optimization: The three-dimensional structure of the molecule is optimized to find its lowest energy conformation. This is typically performed using a functional like B3LYP with a basis set such as 6-311G(d,p).[3][4][5]

-

Vibrational Frequency Analysis: Following optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface (i.e., no imaginary frequencies) and to predict the theoretical vibrational spectrum.[6][7][8]

-

Electronic Property Calculation: Key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and the molecular electrostatic potential (MEP) are calculated to understand the molecule's reactivity and intermolecular interaction sites.[6]

-

Spectroscopic Simulation: The theoretical IR, NMR, and UV-Vis spectra can be simulated to aid in the interpretation of experimental data. Time-dependent DFT (TD-DFT) is used for simulating electronic spectra.[9][10][11]

References

- 1. 1250921-20-0 | this compound [fluoromart.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. inpressco.com [inpressco.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. DFT/TDDFT investigation on the UV-vis absorption and fluorescence properties of alizarin dye - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

The Pivotal Role of 3-Fluoro-2-(methylamino)benzoic Acid in Advanced Therapeutic and Material Science Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-2-(methylamino)benzoic acid is a fluorinated aromatic carboxylic acid that has emerged as a critical building block in the synthesis of complex molecules for the pharmaceutical and material science industries. Its strategic substitution with a fluorine atom and a methylamino group imparts unique chemical properties that are leveraged in the design of targeted therapeutics and advanced materials. This guide provides a comprehensive overview of the known applications and biological significance of this compound, with a primary focus on its integral role in the synthesis of the potent kinase inhibitor, Dabrafenib.

Physicochemical Properties

The molecular structure of this compound is characterized by a benzoic acid core with a fluorine atom at the 3-position and a methylamino group at the 2-position. These functional groups influence the molecule's reactivity, solubility, and potential for intermolecular interactions. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| Molecular Formula | C8H8FNO2 | [1][2][3][4][5] |

| Molecular Weight | 169.15 g/mol | [1][2][3][4][5] |

| CAS Number | 1250921-20-0 | [3][4][5] |

| Appearance | Solid powder | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [1][2] |

| Boiling Point | 301.8 ± 32.0 °C at 760 mmHg | [1][2] |

| Flash Point | 136.3 ± 25.1 °C | [1][2] |

| Solubility | Soluble in DMSO | [3] |

| LogP | 2.65 | [1] |

Central Role in Pharmaceutical Synthesis: The Dabrafenib Case Study

The most prominent application of this compound is as a key intermediate in the synthesis of Dabrafenib, a highly selective inhibitor of BRAF kinase used in the treatment of various cancers.[1]

Dabrafenib: A Targeted Cancer Therapeutic

Dabrafenib is an FDA-approved oral medication for the treatment of cancers harboring specific mutations in the BRAF gene, particularly the V600E mutation.[6][7] These mutations lead to the constitutive activation of the BRAF protein, a key component of the RAS/RAF/MEK/ERK signaling pathway, which in turn drives uncontrolled cell proliferation and survival.[8] Dabrafenib is indicated for the treatment of unresectable or metastatic melanoma, as well as other BRAF V600 mutation-positive cancers.[7][8]

Mechanism of Action of Dabrafenib

Dabrafenib functions as an ATP-competitive inhibitor of the mutated BRAF kinase.[9] By binding to the active site of the V600-mutant BRAF protein, it blocks its kinase activity, thereby preventing the downstream phosphorylation of MEK and ERK.[9][10] This interruption of the aberrant signaling cascade leads to G1 cell cycle arrest, apoptosis, and ultimately, the inhibition of tumor growth.[9]

Caption: The MAPK/ERK signaling pathway and the inhibitory action of Dabrafenib.

Synthetic Workflow for Dabrafenib

The synthesis of Dabrafenib is a multi-step process, with this compound serving as a crucial precursor. While various synthetic routes have been developed, a common strategy involves the coupling of key intermediates to construct the final complex molecule.[11]

Caption: Simplified workflow for the synthesis of Dabrafenib highlighting the role of this compound.

Applications in Material Science

Beyond its role in pharmaceutical synthesis, this compound and its derivatives are also explored in the field of material science.

Liquid Crystals

Derivatives of this compound have been synthesized and investigated for their liquid crystalline properties.[1] The inclusion of fluorine atoms in liquid crystal structures can significantly influence their physical parameters, such as dielectric permittivity and electro-optic response, due to the high electronegativity and small size of fluorine.[12] This makes fluorinated benzoic acid derivatives, including those related to the title compound, promising candidates for the development of advanced display technologies.

Sensor Technology

There are indications that this compound has been utilized in the development of sensor technology.[1] Specifically, it has been associated with a hybrid xanthene fluorophore-based sensor for the detection of cysteine, suggesting its potential application in bio-sensing and diagnostics.[1]

Experimental Protocols

Synthesis of this compound

A representative synthesis of this compound involves a multi-step process starting from o-methylphenol. The key steps are outlined below.[1]

Step 1: Nitration of o-methylphenol

-

o-methylphenol is subjected to a nitration reaction to selectively generate the key intermediate, 2-methyl-6-nitrophenol.

Step 2: Hydroxyl Chlorination

-

The hydroxyl group of 2-methyl-6-nitrophenol is chlorinated to yield 2-chloro-3-nitrotoluene.

Step 3: Fluorination

-

A fluorination reaction is carried out to replace the chlorine atom with fluorine, resulting in 2-fluoro-3-nitrotoluene.

Step 4: Oxidation

-

The methyl group of 2-fluoro-3-nitrotoluene is oxidized using a suitable oxidizing agent to form 2-fluoro-3-nitrobenzoic acid.

Step 5: Reduction and Methylation (Conceptual)

-

The nitro group of 2-fluoro-3-nitrobenzoic acid is reduced to an amino group, followed by methylation to introduce the methylamino moiety, yielding the final product, this compound. Note: The specific conditions for this final transformation are proprietary and detailed in patented synthetic routes.

Conclusion

This compound is a specialized chemical intermediate of significant value in both medicinal chemistry and material science. Its primary importance lies in its role as a key building block in the synthesis of the life-saving cancer drug, Dabrafenib. The presence of the fluoro and methylamino groups on the benzoic acid scaffold provides a unique combination of reactivity and physicochemical properties that are essential for the construction of this complex and highly targeted therapeutic agent. Furthermore, its emerging applications in liquid crystals and sensor technology underscore its versatility and potential for broader scientific and technological impact. As research in targeted therapies and advanced materials continues to evolve, the demand for and importance of such strategically functionalized intermediates are poised to grow.

References

-

What are the molecular mechanisms of action of Dabrafenib Mesylate in therapeutic applications? | R Discovery. Available at: [Link]

-

Dabrafenib and its use in the treatment of metastatic melanoma - PMC - NIH. Available at: [Link]

-

What is the mechanism of Dabrafenib Mesylate? - Patsnap Synapse. Available at: [Link]

-

Dabrafenib | Drug Guide - MedSchool. Available at: [Link]

-

What are dabrafenib and trametinib? - Dr.Oracle. Available at: [Link]

-

3-Fluoro-2-(methylamino)-benzoic acid - Chemigran Pte Ltd. Available at: [Link]

-

2-amino-3-fluorobenzoic acid - Organic Syntheses Procedure. Available at: [Link]

-

(PDF) Fluoro-substitution in hydrogen bonding liquid crystal benzoic acid: dielectric, electro-optic and optical proprieties and inducing polar nematic phase - ResearchGate. Available at: [Link]

-

This compound [P43811] - ChemUniverse. Available at: [Link]

-

Identification and synthesis of impurity formed during Dabrafenib Mesylate preparation - Der Pharma Chemica. Available at: [Link]

-

Discovery of 1-(3,3-dimethylbutyl)-3-(2-fluoro-4-methyl-5-(7-methyl-2-(methylamino)pyrido[2,3-d]pyrimidin-6-yl)phenyl)urea (LY3009120) as a pan-RAF inhibitor with minimal paradoxical activation and activity against BRAF or RAS mutant tumor cells - PubMed. Available at: [Link]

Sources

- 1. 1250921-20-0 | this compound [fluoromart.com]

- 2. chemigran.com [chemigran.com]

- 3. This compound | CAS 1250921-20-0 | Sun-shinechem [sun-shinechem.com]

- 4. 1250921-20-0 | this compound - Aromsyn Co.,Ltd. [aromsyn.com]

- 5. chemuniverse.com [chemuniverse.com]

- 6. What is the mechanism of Dabrafenib Mesylate? [synapse.patsnap.com]

- 7. droracle.ai [droracle.ai]

- 8. medschool.co [medschool.co]

- 9. Dabrafenib and its use in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. medkoo.com [medkoo.com]

- 12. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to 3-Fluoro-2-(methylamino)benzoic Acid and Its Derivatives: Synthesis, Properties, and Therapeutic Potential

Executive Summary: 3-Fluoro-2-(methylamino)benzoic acid is a strategically designed fluorinated building block belonging to the anthranilic acid family. Its unique substitution pattern—an electron-withdrawing fluorine atom and an N-methyl group—provides medicinal chemists with a versatile scaffold for developing novel therapeutics and advanced materials. This guide elucidates the core chemical principles, synthesis methodologies, and diverse applications of this compound and its derivatives. A primary, established application is its role as a key intermediate in the synthesis of the BRAF kinase inhibitor Dabrafenib, a critical drug in oncology.[1] Furthermore, its structural analogy to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs) suggests significant potential for developing novel anti-inflammatory agents.[2][3] Emerging applications in materials science, particularly in liquid crystals, and as a precursor for other bioactive molecules are also explored, providing a forward-looking perspective for researchers in drug discovery and chemical synthesis.[1][4]

The Anthranilic Acid Scaffold: A Privileged Structure in Drug Discovery

The anthranilic acid (2-aminobenzoic acid) framework is a cornerstone in medicinal chemistry, most notably as the parent structure for the "fenamate" class of NSAIDs.[3] Compounds like mefenamic acid and flufenamic acid, which are N-arylanthranilic acids, have long been used clinically for their analgesic and anti-inflammatory properties.[2] The therapeutic efficacy of these molecules is intrinsically linked to their chemical structure, which can be finely tuned to modulate biological activity.

The Strategic Imperative of Fluorination

The introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties.[5] Due to its high electronegativity and small van der Waals radius (1.35 Å, similar to hydrogen's 1.2 Å), fluorine can profoundly alter a molecule's electronic profile without causing significant steric hindrance.[6] This strategic substitution can lead to:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, blocking sites of oxidative metabolism and extending the drug's half-life.

-

Enhanced Binding Affinity: Fluorine can participate in favorable electrostatic interactions with protein targets, increasing potency.

-

Modified Lipophilicity and pKa: These alterations can improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

This compound leverages these principles, presenting a scaffold that is pre-optimized for stability and potent interactions.

Bioisosterism and the N-Methyl Group

The N-methyl group in the title compound, relative to a simple N-H in many anthranilates, serves to modify its hydrogen-bonding capability and lipophilicity. This seemingly minor change can prevent unwanted dimerization, alter receptor binding modes, and improve membrane permeability, showcasing a nuanced approach to drug design.

Synthesis and Physicochemical Characterization

The utility of a building block is dictated by its accessibility and well-defined properties. This compound can be synthesized through robust, multi-step pathways.

Representative Synthesis Pathway

A common synthetic route begins with o-methylphenol and proceeds through several key transformations to yield the target compound.[1] The causality behind this pathway is the sequential and regioselective installation of the required functional groups around the aromatic ring.

Experimental Protocol:

-

Nitration: o-methylphenol is subjected to a nitration reaction to selectively generate the key intermediate, 2-methyl-6-nitrophenol.

-

Chlorination: The hydroxyl group is then chlorinated to produce 2-chloro-3-nitrotoluene.

-

Fluorination: A nucleophilic aromatic substitution (fluorination) reaction replaces the chlorine atom to yield 2-fluoro-3-nitrotoluene.

-

Oxidation: The methyl group is oxidized using a strong oxidant to form 2-fluoro-3-nitrobenzoic acid.

-

Reduction & Methylation: The nitro group is subsequently reduced to an amine, followed by methylation to yield the final product, this compound.